5-chloro-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide
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Overview
Description
5-CHLORO-N’-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N’-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation of 5-chloroisatin with ethyl hydrazinecarboxylate under acidic conditions. The reaction is carried out in an aqueous ethanol solution, and the product is purified through recrystallization . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N’-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which may exhibit different biological activities and properties.
Scientific Research Applications
5-CHLORO-N’-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N’-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-indole-2-carboxylic acid
- 5-Chloro-3-methyl-1H-indole
- 5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene
Uniqueness
5-CHLORO-N’-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both chloro and hydroxy functional groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H14ClN3O3 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
5-chloro-N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-21-13-6-4-3-5-11(13)15(17(21)24)19-20-16(23)12-9-10(18)7-8-14(12)22/h3-9,22,24H,2H2,1H3 |
InChI Key |
QTACVTJSJUOJDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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